Product packaging for 2-(Acridin-9-ylamino)ethanol(Cat. No.:CAS No. 4665-56-9)

2-(Acridin-9-ylamino)ethanol

Cat. No.: B3352337
CAS No.: 4665-56-9
M. Wt: 238.28 g/mol
InChI Key: FGDNLOYCZDEEQP-UHFFFAOYSA-N
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Description

2-(Acridin-9-ylamino)ethanol (CAS 4665-56-9) is a chemical compound based on the 9-aminoacridine scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities. This particular derivative serves as a valuable building block and research compound in the development of novel therapeutic agents. Compounds within the 9-aminoacridine class have demonstrated potent bioactivities, notably in oncology. Research indicates that 9-aminoacridine derivatives can function as DNA intercalators and topoisomerase II inhibitors, disrupting DNA replication and leading to cell death in cancer cells . Furthermore, recent high-throughput screening studies have identified specific 9-aminoacridines as selective inhibitors of FoxP3+ regulatory T cells (Tregs) . By downregulating the FoxP3 transcription factor, a key regulator of Treg function, these compounds abrogate Treg-mediated immunosuppression and can boost anti-tumor immune responses in patient samples and mouse models . The structural motif of this compound is also found in more complex, sulfur-containing analogues that have shown impressive, selective growth inhibition activity against aggressive breast cancer cell lines, such as HER2-overexpressing SKBR-3 cells, and can act synergistically with targeted therapies like Herceptin . Beyond oncology, acridine derivatives are actively investigated for their antiparasitic properties, targeting pathogens like Toxoplasma gondii, highlighting the potential for this chemotype in multiple therapeutic areas . This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B3352337 2-(Acridin-9-ylamino)ethanol CAS No. 4665-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(acridin-9-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,18H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNLOYCZDEEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196895
Record name Ethanol, 2-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4665-56-9
Record name Ethanol, 2-(9-acridinylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Acridin 9 Ylamino Ethanol and Analogous 9 Aminoacridine Derivatives

Foundational Synthetic Routes for Acridine (B1665455) Core Structures

The classical approaches to synthesizing the acridine nucleus have been established for over a century and remain fundamental in organic chemistry. These methods, while sometimes requiring harsh conditions, are robust and versatile for creating a variety of acridine precursors. The synthesis of the target compound, 2-(acridin-9-ylamino)ethanol, typically proceeds via a common intermediate, 9-chloroacridine (B74977), which is then subjected to nucleophilic substitution. The foundational routes are primarily concerned with the assembly of this acridine core or its immediate precursors.

Ullmann Condensation and Its Modern Adaptations

The Ullmann condensation is a cornerstone for the synthesis of acridones, which are key precursors to the 9-chloroacridines needed for producing 9-aminoacridine (B1665356) derivatives. The reaction traditionally involves the copper-catalyzed coupling of an aniline (B41778) with a 2-halobenzoic acid to form an N-phenylanthranilic acid intermediate. tandfonline.comchemspider.comwikipedia.org This intermediate is then cyclized under acidic conditions to yield an acridone (B373769). nih.gov

The classical Ullmann conditions often require high temperatures, polar solvents like N-methylpyrrolidone or dimethylformamide (DMF), and stoichiometric amounts of copper powder or salts. wikipedia.org Modern adaptations have focused on improving the efficiency and mildness of this reaction. These include the use of soluble copper catalysts supported by ligands such as diamines, which allow the reaction to proceed at lower temperatures. wikipedia.org The use of ionic liquids as solvents has also been explored to create a more environmentally friendly process. colab.ws

Ullmann Condensation: Formation of N-phenylanthranilic acid from an aniline and a 2-halobenzoic acid. arabjchem.org

Cyclization: Dehydrative ring closure of the N-phenylanthranilic acid, typically using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to form the corresponding acridone.

Chlorination: Conversion of the acridone to 9-chloroacridine using a chlorinating agent such as POCl₃. pharmaguideline.com

Amination: Nucleophilic substitution of the 9-chloro group with 2-aminoethanol to yield the final product, this compound. researchgate.netgoogle.com

ReactionReactantsKey Reagents/ConditionsProduct
Ullmann CondensationAniline, 2-Bromobenzoic acidCopper bronze, K₂CO₃, DMF, reflux chemspider.comN-Phenylanthranilic acid
Cyclization & ChlorinationN-Phenylanthranilic acidPOCl₃ nih.govpharmaguideline.com9-Chloroacridine
Amination9-Chloroacridine, 2-AminoethanolPolar aprotic solvent, 70-120 °C google.comThis compound

Bernthsen Synthesis and Variations

The Bernthsen acridine synthesis, first reported in the late 19th century, provides a direct route to 9-substituted acridines by condensing a diarylamine with a carboxylic acid. wikipedia.org The reaction is typically catalyzed by zinc chloride and requires high temperatures, often between 200-270 °C, for extended periods. pharmaguideline.comwikipedia.org

The choice of carboxylic acid determines the substituent at the 9-position. For example, using acetic acid results in 9-methylacridine, while benzoic acid yields 9-phenylacridine. pharmaguideline.com Variations of the Bernthsen synthesis have sought to mitigate the harsh reaction conditions. One significant modification involves the use of polyphosphoric acid (PPA) as the condensing agent, which can facilitate the reaction at lower temperatures, albeit sometimes with reduced yields. wikipedia.org

Despite its age, the Bernthsen synthesis remains a viable method for accessing certain 9-substituted acridines directly. However, for the synthesis of this compound, this method is less direct as it does not readily install the required amino alcohol side chain.

ReactantsCatalyst/MediumConditionsProduct Example (R=CH₃)
Diphenylamine (B1679370) + Carboxylic Acid (R-COOH)Zinc Chloride wikipedia.org200-270 °C, 24h9-Methylacridine
Diphenylamine + Carboxylic Acid (R-COOH)Polyphosphoric Acid (PPA) wikipedia.orgLower temperature, reduced yield9-Methylacridine

Friedlander Synthesis Approaches

The Friedlander synthesis is a powerful and versatile method for constructing quinoline (B57606) and acridine ring systems. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester. alfa-chemistry.comorganic-chemistry.org To form an acridine structure, a suitable cyclic ketone like cyclohexanone (B45756) can be used. For instance, the reaction between an anthranilic acid salt and 2-cyclohexenone at 120 °C yields 9-methylacridine. pharmaguideline.com

This synthesis can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. wikipedia.org The mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic heterocyclic core. wikipedia.org The flexibility of the Friedlander synthesis allows for the preparation of a wide variety of substituted and polycyclic acridines by choosing appropriately substituted starting materials. nih.gov

Advanced and Modular Synthetic Strategies for Acridine Derivatives

Modern synthetic chemistry has introduced more efficient, milder, and often more environmentally benign methods for constructing complex heterocyclic scaffolds like acridine. These advanced strategies often employ metal catalysis or alternative energy sources to accelerate reactions and improve yields.

Metal-Catalyzed Coupling Reactions (e.g., Copper-mediated cascade annulation)

Recent advancements have led to the development of elegant one-pot procedures for assembling the acridine framework. An example is the copper-catalyzed amination/annulation cascade reaction between arylboronic acids and anthranils. rsc.org This method avoids the use of precious metals and proceeds under relatively simple operational conditions. The reaction is believed to proceed through a tandem cyclization process, offering good functional group compatibility and providing a variety of acridine derivatives in moderate to good yields. rsc.org Such cascade reactions represent a significant step forward in synthetic efficiency, as they build molecular complexity rapidly in a single step.

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has revolutionized many organic syntheses by dramatically reducing reaction times and often improving product yields. youtube.com The synthesis of acridine and its derivatives has benefited significantly from this technology.

For instance, the Bernthsen synthesis, which traditionally requires many hours of heating at high temperatures, can be completed in just a few minutes under microwave irradiation. clockss.orgtandfonline.com Similarly, the Friedlander synthesis of polycyclic quinolines and acridines has been shown to be more efficient under microwave conditions, often using solid supports like montmorillonite (B579905) clay as catalysts. nih.gov

Furthermore, the crucial final step in the synthesis of 9-aminoacridines—the nucleophilic substitution of 9-chloroacridine with an amine—is also significantly accelerated by microwave heating. researchgate.net Conventional heating for this reaction can take 12-24 hours, whereas microwave-assisted synthesis can achieve completion in as little as 10 minutes with nearly quantitative yields. youtube.com This high-speed, high-yield approach is particularly valuable for the rapid generation of libraries of analogous compounds for chemical and biological screening. rsc.orgtandfonline.com

Synthetic MethodEnergy SourceTypical Reaction TimeKey Advantage
Bernthsen Synthesis clockss.orgConventional HeatingSeveral hours (e.g., 8h)Established method
Bernthsen Synthesis clockss.orgtandfonline.comMicrowave IrradiationSeveral minutes (e.g., 5-7 min)Drastic reduction in reaction time
9-Aminoacridine Synthesis youtube.comConventional Heating12-24 hoursStandard procedure
9-Aminoacridine Synthesis youtube.comMicrowave Irradiation~10 minutesRapid synthesis, high yields

One-Pot Cyclization and Annulation Protocols

One-pot syntheses of 9-aminoacridine derivatives are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure, thereby avoiding the need for isolating intermediates. google.com These methods often involve tandem reactions where the acridine core is formed and functionalized in the same reaction vessel.

Recent advancements have focused on copper-catalyzed tandem cyclization reactions. For example, a one-pot protocol has been developed for the synthesis of acridines from arylboronic acids and anthranils, which proceeds through an amination/annulation cascade. rsc.orgrsc.org This method is advantageous due to its operational simplicity and the use of a precious-metal-free catalyst. rsc.orgrsc.org Another approach involves the reaction of 2-aminoaryl ketones with arynes, generated in situ, to produce substituted acridines via a [4+2] annulation. nih.gov

Key features of these one-pot protocols include:

Efficiency: Multiple bonds are formed in a single operation.

Atom Economy: These methods often minimize waste by incorporating most of the atoms from the starting materials into the final product.

Versatility: They can be adapted to produce a wide range of substituted acridines by varying the starting materials. google.com

Photochemical Approaches in Acridine Synthesis

Photochemical methods offer an alternative strategy for the synthesis of acridines, often proceeding under mild conditions. These reactions utilize light to promote the formation of the acridine core. For instance, a modular approach to synthesizing acridine derivatives involves the photo-excitation of o-alkyl nitroarenes, which, in combination with copper-mediated cascade annulation, leads to the formation of the acridine ring system. chemistryviews.org This method is notable for its ability to create a diverse range of acridine structures, including unsymmetrical and multi-substituted derivatives. chemistryviews.org

Researchers have also developed photochemical methods for the late-stage functionalization of the acridine core. researchgate.net For example, visible light has been used to promote the C-H alkylation of acridinium (B8443388) salts with organotrifluoroborates, allowing for the introduction of various functional groups onto the acridine scaffold. chinesechemsoc.org

Directed Synthesis of 9-Substituted Acridines with Amine Moieties

Nucleophilic Substitution Reactions at the Acridine C-9 Position

The most common and direct method for introducing an amine moiety at the 9-position of the acridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 9-chloroacridine precursor with an appropriate amine, such as ethanolamine (B43304), to yield the desired 9-aminoacridine derivative. pharmaguideline.com

The reactivity of the C-9 position is enhanced by the electron-withdrawing nature of the acridine ring system, making it susceptible to nucleophilic attack. pharmaguideline.com The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the HCl generated during the reaction. google.com The general scheme for this reaction is as follows:

9-Chloroacridine + H₂N-(CH₂)₂-OH → this compound + HCl

This method is widely applicable and can be used to synthesize a broad range of 9-aminoacridine derivatives by simply varying the amine nucleophile. researchgate.net

Linker Chemistry for Incorporating Ethanolamine and Related Chains

The ethanolamine side chain in this compound acts as a linker between the acridine core and the terminal hydroxyl group. The nature of this linker can be modified to influence the properties of the final compound. For example, longer or more complex linker chains can be introduced by using different amino alcohols in the nucleophilic substitution reaction.

The synthesis of these linkers often involves standard organic chemistry transformations. For instance, diamines can be functionalized to create a library of building blocks that can then be coupled with 9-chloroacridine to generate a diverse set of 9-aminoacridine derivatives. nih.gov

Multi-step Synthetic Sequences for Complex 9-Aminoacridines

The synthesis of more complex 9-aminoacridines often requires multi-step sequences. These sequences typically begin with the synthesis of a substituted 9-chloroacridine, which is then elaborated with the desired side chain. A common strategy involves the Ullmann condensation of a substituted 2-chlorobenzoic acid with an aniline derivative, followed by cyclization with phosphorus oxychloride to form the 9-chloroacridine intermediate. nih.gov This intermediate can then be reacted with a variety of amines to produce a library of 9-aminoacridine analogs. nih.gov

A parallel synthetic strategy has been developed to expedite the synthesis of 9-aminoacridine libraries. nih.govucsf.edu This approach allows for the rapid generation of a large number of compounds by systematically varying both the acridine core and the amine side chain. nih.govucsf.edu

Analytical and Spectroscopic Methods for Structural Elucidation of Synthesized Compounds

The structural characterization of this compound and its analogs is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained
¹H NMR Spectroscopy Provides information about the number and types of protons in the molecule, as well as their connectivity.
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as N-H and O-H stretches.
UV-Visible Spectroscopy Provides information about the electronic transitions within the molecule and is useful for confirming the presence of the acridine chromophore.
Elemental Analysis Determines the elemental composition of the compound.

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds with a high degree of accuracy. mdpi.com For example, the calculated and observed mass-to-charge ratios for N-(9-acridinyl) amino acid derivatives have been reported to be in close agreement. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 9-aminoacridine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the confirmation of connectivity and conformational analysis.

In ¹H NMR spectra of 9-aminoacridine derivatives, the aromatic protons of the acridine core typically appear in the downfield region, generally between 7.0 and 9.0 ppm. arabjchem.orgnih.gov The specific chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the acridine ring. The proton of the amino group (NH) linked to the C9 position often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. For this compound, the protons of the ethanol (B145695) side chain would present characteristic signals, with the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms exhibiting distinct chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. tandfonline.com The spectra of 9-aminoacridine derivatives show characteristic signals for the aromatic carbons of the acridine moiety. The C9 carbon, being directly attached to the amino group, is of particular diagnostic value. Studies on various 9-aminoacridine derivatives have shown that the chemical shifts of the acridine ring carbons are sensitive to the nature of the substituent at the 9-position, as well as to phenomena such as amino-imino tautomerism. tandfonline.comresearchgate.net This tautomerism can influence the electronic distribution within the acridine system and can be studied by observing changes in chemical shifts under different conditions. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for 9-Aminoacridine Derivatives

Proton Type Chemical Shift (δ, ppm)
Aromatic (Acridine) 7.0 - 9.0
NH (Amino) Variable (often broad)

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its analogs. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of these compounds. rsc.orgnih.gov

In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion, allowing for the precise determination of its molecular mass. rsc.org High-resolution mass spectrometry (HRMS) can further provide the exact mass, which is used to deduce the elemental formula with high confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic fragments. For 9-aminoacridine derivatives, common fragmentation pathways involve cleavage of the side chain attached to the C9-amino group. In the case of this compound, fragmentation would likely involve the loss of the hydroxyethyl (B10761427) group or parts thereof. The fragmentation of the acridine core itself can also provide confirmatory structural data. Studies using MALDI-TOF/TOF analysis have been utilized to identify diagnostic fragment ions for related lipidated 9-aminoacridine compounds. nih.gov

Table 2: Common Mass Spectrometry Data for 9-Aminoacridine Derivatives

Analysis Type Information Obtained Typical Observation
ESI-MS Molecular Weight [M+H]⁺ ion
HRMS Elemental Composition Exact mass measurement

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of 9-aminoacridine derivatives.

IR spectroscopy is particularly useful for identifying key functional groups within the molecule. arabjchem.org The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine typically appears in a similar region. C-H stretching vibrations of the aromatic acridine ring and the aliphatic ethanol chain are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations of the acridine core give rise to absorptions in the 1500-1650 cm⁻¹ region. arabjchem.org The C-O stretching vibration of the primary alcohol would be visible around 1050 cm⁻¹.

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the acridine core. wikipedia.org The absorption spectra of 9-aminoacridine and its derivatives are characterized by multiple absorption bands in the UV and visible regions. researchgate.netresearchgate.net These bands arise from π → π* and n → π* transitions. wikipedia.org The spectrum of 9-aminoacridine typically displays intense absorption bands in the near-UV and visible range, which are responsible for its characteristic color. capes.gov.br The position and intensity of these absorption maxima (λ_max) are sensitive to the substituent at the 9-position and the polarity of the solvent. researchgate.net The introduction of the aminoethanol group at the C9 position influences the electronic structure of the acridine chromophore, leading to specific absorption characteristics. Theoretical and experimental studies on related acridinones have been used to interpret the nature of these electronic transitions. nih.govresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200 - 3400 (broad)
N-H (Amine) Stretching 3200 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
C=C, C=N (Aromatic) Stretching 1500 - 1650

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are fundamental for the isolation, purification, and purity assessment of this compound and other 9-aminoacridine derivatives. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.

TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. arabjchem.orggoogle.com The retention factor (Rf) value of the compound depends on its polarity, the stationary phase (e.g., silica (B1680970) gel), and the mobile phase composition. By comparing the Rf value of the synthesized compound to that of starting materials, the progress of the reaction can be effectively tracked.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the preferred method for the final purity assessment and purification of 9-aminoacridine derivatives. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.gov Detection is typically performed using a UV-Vis detector set at a wavelength where the acridine chromophore absorbs strongly. mdpi.com The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC can also be used for preparative scale purification to obtain highly pure samples for further analysis and biological testing.

Table 4: Common Chromatographic Methods for 9-Aminoacridine Derivatives

Technique Application Typical Parameters
Thin Layer Chromatography (TLC) Reaction monitoring, preliminary purity check Stationary Phase: Silica gel; Visualization: UV light

Structure Activity Relationship Sar and Molecular Design Principles for 2 Acridin 9 Ylamino Ethanol Analogs

Impact of Acridine (B1665455) Core Substitution on Biological Interactions

The tricyclic acridine core serves as the primary scaffold for intercalation into DNA and interaction with other biological targets. nih.gov Modifications to this core, even with small functional groups, can significantly alter these interactions. The electronic properties and steric profile of substituents on the acridine ring influence the molecule's ability to bind to its target, thereby affecting its biological activity.

Research into 9-aminoacridine (B1665356) derivatives has shown that the introduction of different substituents can either enhance or diminish their activity. For instance, studies on frameshift mutagenicity and DNA binding affinity revealed that introducing a chlorine atom to the acridine ring increases both metrics, whereas the addition of a methyl group reduces them. mdpi.com Halogenated derivatives, in general, tend to show higher biological toxicity.

Table 1: Effect of Acridine Core Substitution on Biological Activity

Substituent Position on Acridine Core Observed Effect Biological Context Reference(s)
Chlorine (Cl) Various Increased activity/affinity DNA Binding, Mutagenicity mdpi.com
Chlorine (Cl) 2-position More active than 3-Cl Antiviral (SARS-CoV-2) manchester.ac.uk
Methyl (CH₃) Various Reduced activity/affinity DNA Binding, Mutagenicity mdpi.com
Methoxy (OCH₃) Various Variable effect Antiviral, Anticancer manchester.ac.uknih.gov

Significance of the 9-Amino-Substituent in Directing Molecular Function

The ethanolamine (B43304) moiety of 2-(Acridin-9-ylamino)ethanol offers a reactive hydroxyl group and a short, flexible linker, making it an ideal point for chemical modification. Derivatization of this group can significantly alter the compound's physicochemical properties, such as polarity, hydrogen-bonding capacity, and steric bulk. These changes, in turn, have profound conformational implications that affect how the molecule interacts with its biological targets.

For example, replacing the simple ethanolamine with more complex structures, such as substituted benzyl (B1604629) or phenacyl halides, has been used to create potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov The introduction of a bulky, aromatic group at this position fundamentally changes the molecule's shape and electronic distribution. This can lead to new, favorable interactions within the active site of a target enzyme or, conversely, create steric hindrance that prevents binding. The conformation of the side chain—its ability to bend and rotate—allows the terminal functional group to orient itself optimally within a binding pocket, a feature that is lost or altered upon derivatization with rigid or bulky substituents.

To enhance biological activity, improve targeting, or introduce novel mechanisms of action, the 9-aminoacridine scaffold is often conjugated with other chemical entities. The side chain acts as a handle for attaching these diverse molecules.

Amino Acids: Conjugating 9-aminoacridine with amino acids can produce derivatives with potent anticancer activity, sometimes exceeding that of established chemotherapeutics like amsacrine (B1665488). nih.gov These conjugates may have altered cellular uptake mechanisms and can interact differently with DNA and topoisomerase II. nih.govnih.gov The specific amino acid used and the length of the linker connecting it to the acridine core are key factors influencing cytotoxicity and mechanism of action. researchgate.net

Thiosemicarbazones: These compounds are known for their metal-chelating properties and broad biological activities. Acridine-thiosemicarbazone hybrids have been synthesized and shown to be potent antiproliferative agents. mdpi.com They exhibit high affinity for DNA, with binding constants (Kb) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, suggesting that DNA binding is a significant part of their biological mechanism. mdpi.com

Biotin (B1667282): Biotin is a vitamin that is taken up in larger amounts by rapidly proliferating cancer cells due to the overexpression of its transporters. nih.gov Conjugating a cytotoxic agent like a 9-aminoacridine derivative to biotin is a rational strategy for targeted drug delivery. rsc.org This approach aims to increase the concentration of the drug at the tumor site, potentially enhancing efficacy while reducing systemic toxicity. nih.govresearchgate.net

Phthalimide (B116566): Condensation of 9-aminoacridine derivatives with phthalic anhydride (B1165640) yields phthalimide conjugates. These hybrids have demonstrated significant in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. bilkent.edu.tr

Chalcones: Chalcones are a class of natural products with well-documented anticancer properties. mdpi.comnih.gov Molecular hybrids combining the acridine scaffold with a chalcone (B49325) moiety have been shown to be potent inhibitors of cancer cell progression. mdpi.com These conjugates can induce G2/M cell cycle arrest, DNA damage, and apoptosis, demonstrating a multi-faceted mechanism of action. mdpi.comnih.gov

Table 2: Conjugation Strategies for 9-Aminoacridine Analogs

Conjugated Moiety Rationale / Purpose Resulting Biological Activity Reference(s)
Amino Acids Modulate activity, improve uptake Potent anticancer, antiparasitic nih.govnih.govresearchgate.net
Thiosemicarbazones Introduce metal chelation, new binding modes High DNA binding affinity, antiproliferative mdpi.com
Biotin Targeted delivery to cancer cells Enhanced uptake by cancer cells nih.govrsc.org
Phthalimide Create novel cytotoxic agents Potent anticancer activity bilkent.edu.tr
Chalcones Combine two active pharmacophores Cell cycle arrest, apoptosis induction mdpi.comscilit.com

The linker connecting the acridine core to a terminal functional group—in the parent compound, the ethyl group of the ethanolamine moiety—plays a crucial role in determining biological activity. Its length and conformational flexibility dictate the spatial relationship between the intercalating acridine and the interacting side chain group. An optimal linker length can position a functional group to engage with a secondary binding site on the target, significantly enhancing affinity and specificity.

Studies on 9-aminoacridine-4-carboxamide (B19687) derivatives have shown a direct correlation between the length of the cationic side chain, the kinetics of DNA binding, and in vivo antitumor activity. nih.gov A specific linker length was found to enable an additional, highly stable binding mode with DNA, which was associated with greater biological efficacy. This optimal conformation is thought to involve a bifurcated hydrogen bond between the side chain and a cytosine base adjacent to the intercalation site. nih.gov Similarly, in hybrid molecules where an acridine intercalator is tethered to a DNA alkylating agent, the linker length determines whether the alkylation occurs in the major or minor groove of DNA. nih.gov Too short a linker may introduce strain and prevent optimal binding, while an overly long or flexible linker can result in an entropic penalty upon binding, reducing affinity.

Molecular Planarity and Aromaticity in Biomolecular Recognition

The biological activity of this compound and its analogs is fundamentally dependent on the planar and aromatic nature of the tricyclic acridine core. This structural feature is essential for its primary mechanism of action: intercalation. nih.gov The flat shape of the acridine molecule allows it to slide between the base pairs of the DNA double helix, a process stabilized by π-π stacking interactions between the aromatic system of the acridine and the purine (B94841) and pyrimidine (B1678525) bases of DNA. mdpi.com This intercalation event distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, which can lead to cell cycle arrest and apoptosis.

Beyond DNA, the aromaticity of the acridine core is also critical for binding to protein targets, such as topoisomerase or various kinases. The planar surface can engage in favorable stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. Any structural modification that disrupts this planarity would likely lead to a significant loss of biological activity. Therefore, maintaining the rigid, planar aromatic system is a core principle in the design of effective acridine-based therapeutic agents.

Rational Design Principles for Modulating Target Specificity and Affinity

The collective SAR data for 9-aminoacridine derivatives provides a clear framework for the rational design of new analogs with tailored biological properties. manchester.ac.uk The goal is to systematically modify the molecular structure to optimize interactions with a specific biological target while minimizing off-target effects. The key principles for designing analogs of this compound include:

Strategic Core Substitution: The acridine core can be fine-tuned by adding substituents at specific positions (e.g., C2, C3, C6). Electron-withdrawing groups like halogens can enhance DNA binding affinity, while other groups can be used to block metabolic pathways or create new interactions with a target protein. manchester.ac.uk

Side-Chain Optimization: The 9-amino side chain is the primary point of modification for controlling specificity.

Linker Modification: The length and rigidity of the linker should be systematically varied to achieve the optimal distance and orientation for the terminal functional group to interact with its target. nih.gov

Terminal Group Selection: The choice of the terminal group is crucial for directing the compound's function. Conjugating moieties like amino acids, chalcones, or targeting ligands like biotin can introduce entirely new biological activities or direct the molecule to specific cell types. nih.govrsc.org

Preservation of Planarity: All modifications should be designed to preserve the essential planarity and aromaticity of the acridine ring system to maintain its fundamental ability to intercalate and participate in π-stacking interactions.

By integrating these principles, medicinal chemists can move beyond traditional screening and purposefully engineer novel this compound analogs. This rational approach allows for the simultaneous modulation of both pharmacodynamic (target interaction) and pharmacokinetic (metabolism, distribution) properties, paving the way for the development of more effective and selective acridine-based therapeutics. manchester.ac.uk

Molecular Mechanisms of Interaction and Biological Activities of 2 Acridin 9 Ylamino Ethanol and Derivatives

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

The planar aromatic structure of the acridine (B1665455) ring is a critical feature that allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction is a primary mechanism through which acridine derivatives exert their biological effects.

The interaction between acridine derivatives and DNA has been extensively characterized using a variety of biophysical techniques to determine the binding affinity and the specific mode of interaction. Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are commonly employed to study these interactions. Changes in the absorption spectra, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a red shift in the wavelength of maximum absorbance), upon the addition of DNA are indicative of intercalation. mdpi.com

Binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from these spectral changes. For a series of novel acridine-thiosemicarbazone derivatives, the calculated Kb values ranged from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for calf thymus DNA (ctDNA) base pairs. mdpi.com It has been noted that the DNA binding mechanism is heavily dependent on the acridine skeleton, with lateral substituents having a lesser influence on the binding constants. mdpi.com

Fluorescence spectroscopy is another powerful tool for these studies. The quenching of the intrinsic fluorescence of acridine derivatives in the presence of DNA can be analyzed using the Stern-Volmer equation to determine quenching constants. For some acridine-based N-acylhydrazone derivatives, the Stern-Volmer dynamic quenching constants (KSV) were in the order of 10⁵ M⁻¹. nih.gov

Viscosity measurements provide further evidence for the mode of DNA binding. An increase in the viscosity of a DNA solution upon the addition of a compound is a classic sign of intercalation, as the insertion of the molecule between base pairs causes the DNA helix to lengthen and become more rigid. nih.gov Conversely, compounds that bind in the grooves of the DNA typically cause a smaller change in viscosity. nih.gov DNA melting studies, which measure the change in the melting temperature (Tm) of DNA, also offer insights. A significant increase in Tm suggests that the compound stabilizes the DNA double helix, a characteristic of intercalators. nih.gov

Table 1: DNA Binding Constants of Selected Acridine Derivatives

Derivative Binding Constant (Kb) (M-1) Method
Acridine-thiosemicarbazone 3a 1.0 x 106 UV-Vis Spectroscopy
Acridine-thiosemicarbazone 3b 5.0 x 105 UV-Vis Spectroscopy
Acridine-thiosemicarbazone 3f 1.74 x 104 UV-Vis Spectroscopy
Amsacrine (B1665488) 1.2 x 104 UV-Vis Spectroscopy

This table presents a selection of binding constants for various acridine derivatives as reported in the literature. The specific binding constant for 2-(Acridin-9-ylamino)ethanol was not explicitly found in the provided search results.

The kinetics of the association and dissociation of small molecules with DNA are crucial for understanding their mechanism of action. Techniques such as stopped-flow spectroscopy and surface plasmon resonance (SPR) are powerful tools for measuring these rates in real-time. nih.govbioradiations.com

Stopped-flow analysis allows for the rapid mixing of solutions and the monitoring of fast reactions, such as the initial binding of a compound to DNA, often by observing changes in fluorescence or absorbance. nih.gov This technique can be used to determine association (ka) and dissociation (kd) rate constants for bimolecular reactions. nih.gov

Surface plasmon resonance (SPR) is another label-free technique that provides real-time kinetic data. In a typical SPR experiment, a DNA molecule is immobilized on a sensor chip, and the compound of interest is flowed over the surface. nih.gov The binding and dissociation are monitored by changes in the refractive index at the surface, generating a sensorgram from which kinetic parameters can be calculated. bioradiations.com

While these techniques have been applied to study the kinetics of various DNA-binding agents, specific association and dissociation rate constants for the interaction of this compound with DNA were not explicitly available in the reviewed literature. However, studies on other acridine derivatives, such as ellipticinium, using the temperature-jump method have revealed complex binding kinetics with at least two distinct relaxation times, suggesting multiple binding steps. nih.gov

The intercalation of this compound and its derivatives into the DNA helix induces significant changes in its topology and structural integrity. One of the primary consequences of intercalation is the unwinding of the DNA double helix. This unwinding is necessary to create space for the planar acridine ring to insert between the base pairs. The extent of this unwinding can be quantified and is a characteristic feature of intercalating agents.

Furthermore, the binding of these compounds can affect the supercoiling of plasmid DNA. In vitro assays using supercoiled plasmid DNA can demonstrate the ability of these compounds to relax the supercoils, a process that is often mediated by their interaction with topoisomerase enzymes.

The electronic properties of the acridine ring system allow for electron and charge transfer processes to occur between the intercalated molecule and the DNA base pairs. The π-stacking of the acridine chromophore with the DNA bases facilitates these interactions. Computational studies have shown that acridine has well-defined π orbitals (HOMO and LUMO) on its aromatic rings, suggesting that charge transfer can occur within the molecule and may be responsible for its pharmacological activity. nih.gov The interaction of electrons with the hydrogen bonds holding the DNA strands together could lead to chain separation and the initiation of transcription. mdpi.com

Modulation of Enzymatic and Protein Activities

Beyond direct interaction with DNA, this compound and its derivatives exert significant biological effects by modulating the activity of crucial nuclear enzymes, particularly topoisomerases.

Topoisomerases are essential enzymes that regulate the topological state of DNA during processes such as replication, transcription, and recombination. mdpi.com There are two main types: topoisomerase I (Topo I), which creates transient single-strand breaks, and topoisomerase II (Topo II), which creates transient double-strand breaks. mdpi.com Acridine derivatives are well-established inhibitors of both Topo I and Topo II. mdpi.comnih.gov

These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand(s). nih.gov This stabilization prevents the re-ligation of the DNA backbone, leading to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death. The acridine ring intercalates into the DNA at the site of cleavage, while side chains can interact with the enzyme, enhancing the stability of the ternary complex.

The inhibitory potency of these compounds is often quantified by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a novel acridine-sulfonamide derivative, compound 8b, exhibited a potent inhibitory activity against Topo I with an IC50 of 3.41 µM, while another derivative, 7c, showed significant inhibition of Topo II with an IC50 of 7.33 µM. mdpi.com DNA cleavage assays are instrumental in demonstrating the ability of these compounds to induce topoisomerase-mediated DNA cleavage. nih.gov In these assays, the conversion of supercoiled plasmid DNA to its relaxed or linear form in the presence of the enzyme and the inhibitor is monitored. nih.gov

Table 2: Topoisomerase Inhibition by Selected Acridine Derivatives

Derivative Target Enzyme IC50 (µM)
Acridine-sulfonamide 8b Topoisomerase I 3.41
Acridine-sulfonamide 7c Topoisomerase II 7.33
Acridine-thiosemicarbazone DL-01 Topoisomerase IIα Inhibits at 100 µM
Acridine-thiosemicarbazone DL-07 Topoisomerase IIα Inhibits at 100 µM

This table presents a selection of IC50 values and inhibitory concentrations for various acridine derivatives as reported in the literature. The specific IC50 value for this compound was not explicitly found in the provided search results.

Kinase Inhibition Profiles

Derivatives of the 9-aminoacridine (B1665356) scaffold have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The inhibitory activity of these compounds is attributed to their ability to compete with ATP for binding to the kinase domain.

Tyrosine Kinases, EGFR, and Src: Several studies have highlighted the potential of 9-aminoacridine derivatives as inhibitors of tyrosine kinases. For instance, a series of 9-anilinoacridines were identified as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src, both of which are key players in tumor angiogenesis and metastasis mdpi.com. In silico studies have also suggested that acridine-based derivatives can exhibit high inhibition against various protein targets, most notably tyrosine kinases researchgate.net. Specifically, some azaacridine derivatives have been found to be potent against Epidermal Growth Factor Receptor (EGFR) and Src kinases researchgate.net. The inhibition of EGFR signaling is a critical therapeutic strategy in several cancers, and 9-aminoacridine derivatives have shown synergy with established EGFR inhibitors like lapatinib (B449) in glioblastoma models nih.gov.

p53 and p38 Signaling: The tumor suppressor protein p53 and the p38 mitogen-activated protein kinase (MAPK) are central to the cellular response to stress. Research has shown that 9-aminoacridine and its derivatives can activate p53 signaling and suppress the pro-survival Nuclear Factor-kappaB (NF-κB) pathway nih.gov. This activation of p53 does not appear to be dependent on genotoxic stress nih.gov. The p38 MAPK pathway can also play a role in the transcriptional activation of p53 in response to genotoxic stress induced by chemotherapeutic agents rsc.orgmolbase.com.

DYRK1A, CLK1, GSK3, CDK1, and CDK5: While specific data for this compound is limited, the broader class of heterocyclic compounds has been explored for inhibition of the CMGC group of kinases, which includes Cyclin-Dependent Kinases (CDKs), MAPKs, Glycogen Synthase Kinase 3 (GSK3), and CDC2-like Kinases (CLKs) rsc.orgnih.gov. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CLK1, in particular, have emerged as therapeutic targets in neurodegenerative diseases like Alzheimer's disease rsc.orgsemanticscholar.orgresearchgate.net. Although potent inhibitors for these kinases have been developed from other scaffolds like dihydroquinolines and pyrido[3,4-g]quinazolines, this indicates the potential for targeting these kinases with diverse heterocyclic structures rsc.orgsemanticscholar.orgresearchgate.net.

Below is a table summarizing the kinase inhibitory activities of various 9-aminoacridine derivatives.

Kinase TargetCompound ClassObserved EffectReference
EGFRAzaacridine derivativesPotent inhibition researchgate.net
Src9-anilinoacridines, Azaacridine derivativesDual inhibition with VEGFR-2, Potent inhibition mdpi.comresearchgate.net
VEGFR-29-anilinoacridinesDual inhibition with Src mdpi.com
p539-aminoacridine, Quinacrine (B1676205)Activation of signaling pathway nih.gov
PI3K/AKT/mTOR9-aminoacridineInhibition of the pathway nih.gov

Interaction with Other Biological Enzymes

Beyond kinases, this compound and its analogs interact with other enzymes that play significant roles in cellular metabolism and neurotransmission.

NQO2: Imidazoacridin-6-ones, which share the acridine core structure, have been identified as potent, nanomolar inhibitors of NRH:quinone oxidoreductase 2 (NQO2) nih.gov. This enzyme is implicated in various pathological conditions, and its inhibition is a subject of therapeutic interest nih.govrsc.org.

UDP-glucuronosyltransferases (UGTs): UGTs are crucial phase II drug-metabolizing enzymes responsible for the glucuronidation and subsequent elimination of a wide array of xenobiotics and endogenous compounds rsc.orgresearchgate.net. While the direct inhibition of UGTs by this compound has not been extensively documented, the potential for drug-drug interactions through this pathway warrants consideration for any compound intended for therapeutic use.

Acetylcholinesterase and Butyrylcholinesterase: A significant body of research has focused on 9-aminoacridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132) mdpi.comrsc.org. The inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have synthesized and evaluated various 9-aminoacridine derivatives, demonstrating a wide range of inhibitory potencies, often with IC50 values in the nanomolar to low micromolar range mdpi.com. Some derivatives have shown dual inhibitory activity against both AChE and BChE, which may offer a broader therapeutic window in the treatment of neurodegenerative disorders molbase.com.

The following table presents the inhibitory concentrations (IC50) of selected 9-aminoacridine derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (nmol/L)Reference
Derivative RM1Acetylcholinesterase0.005 mdpi.com
Derivative RM1Butyrylcholinesterase0.007 mdpi.com
Derivative RM2Acetylcholinesterase0.0004 mdpi.com
Derivative RM2Butyrylcholinesterase0.003 mdpi.com
Derivative RM3Acetylcholinesterase0.001 mdpi.com
Derivative RM3Butyrylcholinesterase0.008 mdpi.com
Derivative RM4Acetylcholinesterase0.006 mdpi.com
Derivative RM4Butyrylcholinesterase0.0715 mdpi.com
Derivative RM5Acetylcholinesterase0.004 mdpi.com
Derivative RM5Butyrylcholinesterase0.005 mdpi.com
Derivative RM6Acetylcholinesterase0.003 mdpi.com
Derivative RM6Butyrylcholinesterase0.004 mdpi.com
Tacrine (Standard)Acetylcholinesterase0.005 mdpi.com
Tacrine (Standard)Butyrylcholinesterase0.003 mdpi.com
Galantamine (Standard)Acetylcholinesterase0.44 mdpi.com
Galantamine (Standard)Butyrylcholinesterase7.9 mdpi.com

Intracellular Localization and Organelle Specificity in Cellular Models

The biological effects of this compound and its derivatives are intrinsically linked to their ability to traverse cellular membranes and accumulate in specific subcellular compartments.

Subcellular Distribution and Accumulation

Lysosomes: 9-Aminoacridine derivatives are recognized as lysosomotropic agents mdpi.com. This property is attributed to their basic nature, which leads to their protonation and subsequent trapping within the acidic environment of lysosomes. This accumulation within lysosomes can modulate cellular processes such as autophagy rsc.org.

Lipid Droplets: While the specific accumulation of this compound in lipid droplets has not been extensively studied, these organelles are known to sequester various lipophilic compounds. The accumulation of lipids in droplets is a dynamic process that can be influenced by various external stimuli and is a hallmark of certain metabolic conditions.

Interaction with Cellular Membranes

The ability of 9-aminoacridine derivatives to exert intracellular effects is predicated on their interaction with and permeation of cellular membranes. Studies on select derivatives have indicated good membrane permeation researchgate.net. Confocal laser scanning microscopy has shown that 9-aminoacridine can colocalize with membrane-staining dyes in bacterial cells, suggesting an accumulation within the cell membrane nih.gov. This interaction with the membrane can lead to disruptions in the proton motive force, which is composed of the membrane potential and the transmembrane pH gradient nih.gov. It is important to note that the interaction of the ethanol (B145695) moiety in this compound with cellular membranes is distinct from the effects of free ethanol, which is known to increase membrane fluidity nih.govresearchgate.net.

Photophysical and Photobiological Mechanisms

The acridine scaffold imparts inherent fluorescence to this compound, making it a subject of interest for photophysical studies and potential applications in fluorescence-based cellular imaging.

Fluorescence Modulation, Quenching, and Enhancement Phenomena

The fluorescence properties of acridine derivatives are sensitive to their molecular structure and the surrounding microenvironment. The fluorescence quantum yield of the parent acridine molecule varies significantly with the polarity of the solvent.

Substitutions on the acridine ring can dramatically alter its photophysical properties. For instance, the methylation of acridin-9-ylthioureas to form S-methyl-9-acridinylisothiuronium iodides leads to a significant enhancement of fluorescence intensity, by more than two orders of magnitude. This is attributed to an enhanced conjugation of the amino substituent with the acridinium (B8443388) skeleton.

The fluorescence of acridine derivatives can also be quenched by various molecules. Studies on Acridine Orange, a related dye, have demonstrated fluorescence quenching in the presence of the non-steroidal anti-inflammatory drug Piroxicam and methyl viologen in microemulsion systems nih.govsemanticscholar.org. The efficiency of this quenching process is dependent on the composition of the microemulsion and the localization of the quencher relative to the fluorophore nih.govsemanticscholar.org. Such quenching phenomena can be harnessed for the development of fluorescent probes and sensors.

The following table summarizes the fluorescence quantum yield of acridine in various solvents.

SolventQuantum Yield (Φf)
Carbon tetrachloride0.23
Dichloromethane0.35
Propan-2-ol0.44
Ethanol0.45
Methanol0.48
Acetonitrile (B52724)0.61
N,N-dimethylformamide0.73

(Data for the parent acridine molecule)

Photo-Induced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Processes

Photo-induced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon light absorption. This process is crucial in various chemical and biological systems, including artificial photosynthesis. nih.gov A specific manifestation of this phenomenon is Intramolecular Charge Transfer (ICT), where the electron transfer occurs between a donor and an acceptor moiety within the same molecule. mdpi.com Dyes exhibiting strong ICT are frequently utilized in fluorescence applications due to their advantageous photophysical properties. mdpi.com

In derivatives of 9-aminoacridine, the process of excited-state intramolecular charge transfer (ESICT) is a key feature of their photophysical behavior. nih.govacs.org Upon light excitation, these molecules can transition to an ICT state, which is distinct from the locally excited (LE) state. This results in complex fluorescence behavior, often characterized by dual fluorescence—one emission from the acridine chromophore's normal excited state and a second, red-shifted emission from the ICT state. nih.govacs.orgacs.org

The formation and decay of the ICT state in 9-aminoacridine derivatives have been studied through analysis of their fluorescence decays in various solvents. nih.govacs.org These studies reveal a multi-component decay process. For instance, a fluorochromic dye synthesized from 9-aminoacridine and ethyl-2-cyano-3-ethoxyacrylate displayed two short-lived components related to the ICT state and a third, longer-lived component. nih.govacs.org The shorter components are attributed to the formation and decay of the ICT state, while the longer component is associated with the normal emission from the acridine singlet excited state. nih.govacs.org

Similarly, studies on fluorochromic dyes derived from 9-aminoacridinium (B1235168) with electron-withdrawing groups also identified a multiexponential decay. acs.orgnih.gov For two of the studied compounds, diethyl [(acridinium-9-ylamino)methylene]malonate and ethyl [(acridinium-9-ylamino)methylene]cyanoacetate, a three-component decay was observed. acs.orgnih.gov The two faster components were related to the formation and decay of the ESICT state, while the slowest component was ascribed to the normal emission from the acridinium chromophore. acs.orgnih.gov In contrast, the dicyano derivative, [(acridinium-9-ylamino)methylene]malononitrile, which lacks a carbonyl group for hydrogen bonding, showed a simpler biexponential decay. acs.orgnih.gov

The kinetics of these processes are highly dependent on the specific molecular structure and the solvent environment. nih.govacs.org The ICT emission can be readily quenched by the addition of water to polar solvents, an effect attributed to changes in the keto-amine/enol-imine equilibrium of the dye. nih.govacs.org

Fluorescence Decay Components of 9-Aminoacridine Derivatives

DerivativeComponent 1 (Formation of ICT)Component 2 (Decay of ICT)Component 3 (Normal Emission)Reference
9AAECA (9-aminoacridine ethyl-2-cyanoacrylate derivative)80–450 ps0.7–3.2 ns~9.0 ns nih.govacs.org
Diethyl [(acridinium-9-ylamino)methylene]malonate160–350 ps1.1–3.0 ns~9 ns acs.orgnih.gov
Ethyl [(acridinium-9-ylamino)methylene]cyanoacetate160–350 ps1.1–3.0 ns~9 ns acs.orgnih.gov
[(acridinium-9-ylamino)methylene]malononitrileDecay time of 0.6–3.2 ns (Biexponential decay)Not reported as a separate long-lived component acs.orgnih.gov

Reactive Oxygen Species (ROS) Generation by Acridine Compounds

Acridine compounds are recognized for their capacity to act as photosensitizers, molecules that can induce chemical reactions through light absorption. mdpi.commdpi.com This property is the foundation of their use in photodynamic therapy (PDT), a therapeutic modality that uses a combination of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to cell death. mdpi.comnih.govnih.gov The first observation of the photodynamic effect, in fact, involved an acridine pigment, which was shown to cause cell death upon photoactivation in 1900. mdpi.com

Upon absorption of light, the photosensitizer is promoted from its ground singlet state to an excited singlet state. nih.govnih.gov It can then undergo intersystem crossing to a more stable, longer-lived excited triplet state. nih.gov This triplet state photosensitizer is the key species responsible for the generation of ROS through two primary mechanisms, known as Type I and Type II photochemical reactions. mdpi.commdpi.com

Type I Mechanism: This pathway involves electron or hydrogen transfer reactions. mdpi.com The excited triplet state photosensitizer interacts directly with a substrate, such as a biological molecule, to produce radical ions. mdpi.com These radicals can then react with molecular oxygen (O₂) to produce various ROS, including the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). mdpi.commdpi.com The Type I mechanism is notable for its ability to generate ROS, such as superoxide anions and hydroxyl radicals, independently of high oxygen concentrations, making it effective in hypoxic (low-oxygen) environments often found in solid tumors. acs.org

Type II Mechanism: This pathway involves energy transfer. mdpi.com The excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. mdpi.com This energy transfer converts the oxygen into the highly reactive, electronically excited singlet state, known as singlet oxygen (¹O₂). mdpi.commdpi.commdpi.com The photosensitizer then returns to its ground state, ready to absorb another photon. mdpi.com Singlet oxygen is a potent oxidizing agent that can react with numerous biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage. mdpi.comnih.gov

The efficiency of ROS generation and the dominant pathway (Type I vs. Type II) can be influenced by several factors, including the specific chemical structure of the acridine derivative, its concentration, aggregation state, and its precise location within a cell. mdpi.comnih.gov For example, with the related compound acridine orange, the monomeric form is associated with higher yields of singlet oxygen generation. researchgate.net

Mechanisms of ROS Generation by Acridine Photosensitizers

MechanismDescriptionPrimary ROS GeneratedReference
Type IElectron/hydrogen transfer from the excited photosensitizer to a substrate, forming radicals that react with oxygen.Superoxide anion (O₂•⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) mdpi.commdpi.com
Type IIEnergy transfer from the excited photosensitizer directly to ground-state molecular oxygen.Singlet oxygen (¹O₂) mdpi.commdpi.commdpi.com

Computational and Theoretical Investigations

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-aminoacridine (B1665356) derivatives, docking simulations are crucial for elucidating their interactions with biological targets, primarily DNA and associated enzymes like topoisomerases. nih.govekb.eg These simulations provide insights into binding affinities, modes of interaction, and the specific molecular forces driving complex formation.

Research on various 9-anilinoacridines and related compounds consistently demonstrates their ability to intercalate between the base pairs of DNA. jppres.com Docking studies help to visualize and quantify this process. For example, simulations can predict the binding energy, which indicates the stability of the ligand-DNA complex. In a study of isoxazole-substituted 9-anilinoacridine (B1211779) derivatives, molecular docking was used to correlate predicted binding free energies with observed cytotoxic activity against cancer cell lines. nih.gov The simulations were performed using targets such as the dsDNA octamer duplex (PDB ID: 1XRW), revealing how the planar acridine (B1665455) core inserts into the DNA helix while substituents in the 9-position interact with the grooves of the DNA. nih.govsemanticscholar.org

The interactions are typically stabilized by a combination of forces:

π-π stacking: Between the aromatic acridine ring system and the DNA base pairs.

Hydrogen bonding: Between substituents on the acridine scaffold and the phosphate (B84403) backbone or base pairs of DNA.

Electrostatic interactions: The protonated acridine nitrogen at physiological pH can form favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. nih.gov

Amide-based derivatives of acridine have been docked against various protein targets significant in cancer, such as VEGFR2 and PDGFR-α. These studies reveal high docking scores and specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the protein's active site, such as Val607 and Asp836 in PDGFR-α. jppres.com

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Ligand 6 (Amide Derivative)VEGFR2-9.827Not Specified
Ligand 7 (Amide Derivative)VEGFR2-10.031Not Specified
Sorafenib (Reference)VEGFR2Not SpecifiedNot Specified
Isoxazole Derivative 5idsDNA-8.4Not Specified
Isoxazole Derivative 5jdsDNA-8.2Not Specified

This table presents illustrative data for acridine derivatives as reported in a study on amide-based derivatives and isoxazole-substituted 9-anilinoacridines to demonstrate typical binding affinities. jppres.com

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT studies, redox potentials)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For 9-aminoacridine derivatives, DFT studies provide fundamental information about electron distribution, orbital energies, and molecular electrostatic potential (MEP), which are critical for understanding their interaction with biological targets. scienceopen.comscielo.br

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For acridines, MEP analysis helps identify sites likely to engage in hydrogen bonding or electrostatic interactions. researchgate.net

Redox Potentials: Acridine derivatives can have interesting redox properties. For instance, the one-electron reduced form of an acridinium (B8443388) salt, an acridine radical, has been identified as an extremely potent photoreductant upon photoexcitation. springernature.com Quantum calculations can help predict these redox potentials, which are relevant for applications in photoredox catalysis and for understanding potential mechanisms of biological activity or toxicity involving electron transfer.

Studies on 9-aminoacridine have shown that protonation significantly alters the electronic characteristics and electron density distribution, which in turn influences intermolecular interactions like hydrogen bonding and stabilizes the crystal structure. nih.gov

MoleculeHOMO Energy (a.u.)LUMO Energy (a.u.)Energy Gap (a.u.)
Dimethyl Ether (DME)-0.2790.0760.355
Ethanol (B145695) (EtOH)-0.2670.0820.349
Water (H₂O)-0.2880.0810.369

This table shows results from quantum-chemical calculations for ethanol and related small molecules to illustrate typical values obtained. researchgate.net Specific DFT data for 2-(Acridin-9-ylamino)ethanol was not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For acridine derivatives, QSAR models are developed to predict activities such as anticancer potency, DNA binding affinity, or inhibition of specific enzymes, thereby guiding the design of new, more effective analogs. nih.govmedicalsciencepulse.com

The QSAR process involves several key steps:

Data Set Preparation: A series of acridine analogs with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates a subset of the most relevant descriptors to the observed biological activity. frontiersin.orgnih.gov The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

A QSAR study on 9-(pyridin-2'-yl)-aminoacridines found that electron-withdrawing groups on the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. nih.govnih.gov This suggests that electronic properties are key descriptors for this activity. Similarly, SAR studies on 9-aminoacridines for antiprion activity have shown that the nature of the side chain at the 9-amino position and the substitution pattern on the acridine ring are critical features influencing bioactivity. researchgate.net

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Hammett Constant (σ)Modulates electron density on the acridine ring, affecting intercalation.
Steric Molar Refractivity (MR)Relates to the size and polarizability of substituents, affecting fit into a binding site.
Hydrophobic Partition Coefficient (logP)Influences membrane permeability and hydrophobic interactions with the target.
Topological Wiener IndexDescribes molecular branching, which can impact receptor binding.

This conceptual table illustrates the types of descriptors commonly used in QSAR studies of bioactive compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. nih.gov For 9-aminoacridine derivatives, MD simulations are used to assess the stability of their complexes with biological targets like DNA and to analyze their conformational flexibility. nih.govmdpi.com

MD simulations of acridine-DNA complexes can reveal:

Stability of the Complex: By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and receptor atoms over the simulation time, researchers can assess whether the binding pose predicted by docking is stable. researchgate.net

Binding Free Energy: Advanced MD-based methods like MM-PBSA or MM-GBSA can provide more accurate estimations of binding free energy, helping to rank different derivatives.

Role of Water Molecules: MD simulations explicitly include solvent, allowing for the study of water-mediated hydrogen bonds that can be crucial for stabilizing the ligand-receptor complex. nih.gov

Conformational Changes: The simulations can show how the ligand or the receptor might change conformation upon binding, a phenomenon known as "induced fit."

For example, MD simulations have been used to study co-crystals of acridine, providing insights into binding energy and stability. researchgate.net In studies of other DNA intercalators, long-range MD simulations have been instrumental in confirming intercalation as the dominant binding mode and in understanding the detailed dynamics of the interaction. mdpi.com

Cheminformatics Approaches in Acridine Derivative Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. azolifesciences.com For acridine derivatives, these approaches are vital for managing large chemical datasets, identifying promising new candidates, and designing focused libraries for synthesis and screening. researchgate.net

Key cheminformatics applications include:

Virtual Screening (VS): This technique involves computationally screening large databases of compounds (such as ZINC or ChemDiv) to identify molecules that are likely to bind to a specific biological target. wikipedia.orgnih.gov VS can be ligand-based (searching for molecules similar to a known active compound) or structure-based (docking compounds into the target's binding site). This process efficiently filters enormous virtual libraries down to a manageable number of high-priority candidates for experimental testing, saving time and resources. science.gov

Library Design: Cheminformatics tools are used to design combinatorial libraries of acridine derivatives. By systematically varying substituents at different positions on the acridine scaffold, researchers can explore chemical space and optimize for desired properties like activity and drug-likeness.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new acridine derivatives early in the discovery process, helping to eliminate candidates with unfavorable profiles.

Open-source cheminformatics software like RDKit is often used in the discovery pipeline for tasks such as calculating molecular descriptors and filtering compound sets. nih.gov These approaches accelerate the identification of novel acridine-based compounds for various therapeutic applications. nih.govnih.gov

Applications in Advanced Chemical Biology Research Tools

Development of Fluorescent Probes and Chemosensors

The potent fluorescence of the acridine (B1665455) core is central to its application in chemosensors. The 9-aminoacridine (B1665356) structure is a well-established fluorophore, and derivatives of 2-(Acridin-9-ylamino)ethanol leverage this property to create probes that can detect specific ions and report on the physicochemical conditions of their immediate surroundings.

Detection of Specific Ions (e.g., ClO⁻, Fe³⁺, Ni²⁺)

Researchers have successfully modified the acridine scaffold to create highly selective chemosensors for various biologically and environmentally important ions.

Hypochlorite (B82951) (ClO⁻): A novel acridine-based fluorescent chemosensor, designated BK, was developed for monitoring hypochlorite. nih.gov This sensor operates on a fluorescence quenching mechanism. The probe was designed by linking an acridine moiety with benzhydryl isothiocyanate. nih.gov In the presence of ClO⁻, the probe's C=N bond is cleaved, leading to a significant decrease in its fluorescence intensity. nih.gov This "turn-off" response is highly selective for hypochlorite over other reactive oxygen species (ROS). The detection limit for this sensor was calculated to be 7.65 μM. nih.gov

Ferric (Fe³⁺) and Nickel (Ni²⁺) Ions: Two distinct, novel fluorescent chemosensors derived from acridine, L1 and L2, have been synthesized for the selective detection of Fe³⁺ and Ni²⁺, respectively. nih.gov These sensors demonstrate excellent selectivity, with L1 responding to Fe³⁺ and L2 to Ni²⁺. nih.gov The detection mechanism involves a 1:1 binding stoichiometry between the sensor and the target ion. nih.gov The development of these probes is significant as their detection limits are below the maximum levels permitted in drinking water by the Environmental Protection Agency (EPA). nih.gov

Sensor Target Ion Detection Limit Sensing Mechanism Application
BK ClO⁻7.65 μM nih.govFluorescence Quenching nih.govWater Samples, Zebrafish Imaging nih.gov
L1 Fe³⁺4.13 μM nih.gov1:1 Complex Formation nih.govLiving Cell Imaging nih.gov
L2 Ni²⁺1.52 μM nih.gov1:1 Complex Formation nih.govLiving Cell Imaging nih.gov

Sensing of Microenvironmental Parameters (e.g., polarity, viscosity within cells)

The acridine scaffold is sensitive to its microenvironment, a property that can be harnessed to probe cellular conditions. Derivatives synthesized from 9-acridine carboxaldehyde have been shown to act as sensors for polarity and viscosity. rsc.orgresearchgate.net These probes exhibit changes in their fluorescence properties—such as shifts in emission wavelength and increases in fluorescence intensity—in response to changes in the surrounding solvent polarity or viscosity. rsc.orgresearchgate.net For instance, one acridine-dicyanoisophorone based probe showed a 38-fold enhancement in fluorescence intensity as solvent polarity increased. rsc.org This sensitivity allows such probes to dynamically monitor changes in the intracellular environment, for example, by staining and reporting on the polarity of lipid droplets or lysosomes within HeLa cells. rsc.orgresearchgate.net

Advanced Bioimaging Applications in Cellular and Zebrafish Models

The favorable photophysical properties and biocompatibility of acridine derivatives make them excellent candidates for bioimaging. Probes based on this scaffold have been successfully used for imaging in both cultured cells and more complex biological models like zebrafish.

Cellular Imaging: The acridine-based sensors L1 and L2 were successfully used for the determination of Fe³⁺ and Ni²⁺ ions within living cells, demonstrating their cell permeability and utility in monitoring intracellular ion concentrations. nih.gov

Zebrafish Imaging: The zebrafish model is increasingly used in biological research due to its optical transparency. The acridine-based sensor BK was effectively applied to monitor ClO⁻ levels in zebrafish, showcasing its potential for in vivo imaging and sensing in a whole-organism context. nih.gov Similarly, other fluorescent probes have been developed and successfully applied to visualize and track ions like Fe³⁺ in zebrafish embryos. nih.govnih.gov

Scaffold for Novel Chemical Entity Research and Design

Beyond sensing, the rigid, planar structure of the acridine ring system serves as a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can be systematically modified to interact with a variety of biological targets, forming the basis for new therapeutic agents.

Design and Synthesis of Hybrid Molecules for Multi-Target Research

Molecular hybridization is a strategy where two or more pharmacophores (active molecular fragments) are combined into a single "hybrid" molecule. This approach is used to create drugs that can interact with multiple targets simultaneously, which can be advantageous for treating complex diseases like cancer or Alzheimer's disease. The acridine scaffold is a valuable component in this strategy. nih.gov

Multi-Target Kinase Inhibitors: Researchers have explored the acridine scaffold for developing novel dual inhibitors of VEGFR-2 and Src kinases, two proteins implicated in cancer progression. nih.gov By synthesizing a series of 9-aminoacridine derivatives, compounds were identified that could inhibit both kinases, suggesting the scaffold's potential for creating multi-target anticancer drugs. nih.gov

Alzheimer's Disease: The acridine nucleus is being investigated for designing multi-target ligands for Alzheimer's disease by acting on several pathogenic targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Antimicrobial Agents: New biocidal hybrids have been synthesized by combining the acridine scaffold with aminophosphonate moieties, demonstrating activity against various bacterial pathogens. growingscience.com

Scaffold Hybridized Moiety Research Target Therapeutic Area
9-AminoacridineVarious side chainsVEGFR-2 and Src Kinases nih.govOncology
Acridine(Not specified)AChE, BuChE, Amyloid Protein nih.govNeurodegenerative Disease
AcridineAminophosphonateBacterial Pathogens growingscience.comInfectious Disease

Prodrug Design Strategies at the Chemical Level (e.g., for improved cellular uptake or activation mechanisms)

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. nih.gov This strategy is often used to overcome obstacles such as poor solubility or low cellular permeability. nih.govbgu.ac.il The this compound structure is well-suited for prodrug design due to its terminal hydroxyl (-OH) group.

At the chemical level, this hydroxyl group provides a convenient attachment point, or "handle," for a promoiety—a chemical group that masks the active drug. A common strategy is esterification, where the hydroxyl group is converted into an ester.

Improving Aqueous Solubility: Conversely, to improve water solubility for administration, the hydroxyl group could be linked to a highly polar group, such as a phosphate (B84403). nih.gov

Once the prodrug enters the body or the target cell, endogenous enzymes, such as esterases, cleave the ester bond. This enzymatic action releases the original, active this compound compound at the desired site of action. This strategy can enhance the bioavailability and therapeutic efficacy of the parent compound.

Role in Optoelectronic and Material Science Research (e.g., organic semiconductor materials, laser dyes)

The unique photophysical properties of the acridine nucleus, characterized by its planar, electron-rich aromatic system, have positioned acridine derivatives as compounds of interest in the fields of optoelectronics and material science. While specific research on this compound in these areas is not extensively documented, the broader class of acridine-based compounds has shown significant potential, particularly as organic semiconductor materials and components in laser dyes.

Acridine derivatives are recognized for their large conjugated ring systems, which are conducive to charge transport, a fundamental property for semiconductor applications sioc-journal.cn. These structural features suggest that acridines, including this compound, could serve as alternatives to traditional metal-based semiconductor materials sioc-journal.cn. The ability to modify the acridine core with various substituents allows for the fine-tuning of its electronic properties, making it possible to engineer materials with specific band gaps and charge carrier mobilities suitable for various optoelectronic devices.

In the realm of laser technology, organic dyes are crucial for their use in dye lasers, which are valued for their broad tunability sigmaaldrich.com. The fluorescence properties inherent to the acridine structure are a key characteristic for a potential laser dye. Acridine Orange, a well-known derivative, is utilized as a nucleic acid-selective metachromatic stain, highlighting the fluorescent capabilities of the acridine scaffold wikipedia.org. The efficiency of a laser dye is dependent on factors such as its absorption and fluorescence maxima, molar absorptivity, and quantum yield. While the specific parameters for this compound as a laser dye have not been detailed in available research, its structural similarity to other fluorescent acridines suggests it could be a candidate for such applications, pending further investigation into its photophysical characteristics in relevant solvents like ethanol (B145695) researchgate.netmdpi.com.

The exploration of acridine derivatives in material science also extends to their potential as corrosion inhibitors, owing to their ability to adsorb onto metal surfaces through their aromatic rings and heteroatoms kfupm.edu.samdpi.com. This application, while not directly optoelectronic, further underscores the versatility of the acridine scaffold in material science.

Investigation in Antiparasitic and Antimicrobial Research Agents (non-clinical mechanistic studies)

The acridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives investigated for their therapeutic potential. Non-clinical mechanistic studies have provided insight into the antiparasitic and antimicrobial activities of compounds related to this compound, primarily focusing on their interactions with nucleic acids and other vital cellular components.

Antiparasitic Research:

The antiparasitic action of 9-aminoacridine derivatives has been a subject of extensive research, particularly in the context of malaria. The planar acridine ring system is capable of intercalating into the DNA of parasitic organisms, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death google.com.

One of the key detoxification pathways in the malaria parasite Plasmodium falciparum is the polymerization of toxic heme into hemozoin. Certain 9-anilinoacridines have been shown to inhibit this process, known as β-hematin formation nih.gov. By interfering with hemozoin synthesis, these compounds lead to an accumulation of toxic heme within the parasite, contributing to its demise nih.gov. This mechanism of action is a critical target in the development of new antimalarial agents nih.gov.

Furthermore, some 9-anilinoacridines are potent inhibitors of parasite DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication google.comnih.gov. Inhibition of this enzyme leads to catastrophic errors in DNA processing, providing another avenue for the antiparasitic effects of this class of compounds.

Antimicrobial Research:

The antimicrobial properties of acridine derivatives have been recognized for some time, with compounds like proflavine (B1679165) having been used as antiseptics wikipedia.org. Mechanistic studies reveal that the antibacterial action of 9-aminoacridines is also multifaceted.

A primary mechanism is the interaction with bacterial DNA. For instance, 9-aminoacridine (9-AA) has been shown to exert its antimicrobial activity against multidrug-resistant Klebsiella pneumoniae by binding to bacterial DNA nih.gov. This interaction can inhibit essential cellular processes that rely on the DNA template.

In addition to direct DNA binding, 9-AA has been found to disrupt the proton motive force across the bacterial cell membrane nih.gov. The proton motive force is crucial for ATP synthesis, nutrient transport, and motility in bacteria. Its disruption represents a potent mechanism for bacterial growth inhibition and death.

Another investigated mechanism for the biological effects of 9-aminoacridines is the inhibition of ribosome biogenesis nih.gov. Studies have shown that 9-aminoacridine can inhibit both the transcription and processing of ribosomal RNA (rRNA) nih.gov. Since ribosomes are the cellular machinery for protein synthesis, interference with their production can halt bacterial growth. This effect on ribosome biogenesis suggests a potential for acridine derivatives to be repurposed as novel antimicrobial agents nih.gov.

The following table summarizes the non-clinical mechanistic findings for acridine derivatives in antiparasitic and antimicrobial research:

Research Area Organism/System Proposed Mechanism of Action Key Findings
Antiparasitic Plasmodium falciparumInhibition of β-hematin formationCertain 9-anilinoacridines prevent the detoxification of heme, leading to parasite death. nih.gov
ParasitesDNA intercalation and inhibition of DNA topoisomerase IIThe planar acridine ring inserts between DNA base pairs, disrupting replication and transcription. Inhibition of topoisomerase II leads to errors in DNA processing. google.comnih.gov
Antimicrobial Klebsiella pneumoniae (multidrug-resistant)Interaction with bacterial DNA and disruption of proton motive force9-aminoacridine binds to bacterial DNA and dissipates the proton gradient across the cell membrane. nih.gov
Mammalian cells (as a model for antimicrobial action)Inhibition of ribosome biogenesis9-aminoacridine inhibits the transcription and processing of ribosomal RNA, halting protein synthesis. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Structural Diversity

The biological activity of acridine (B1665455) derivatives is intrinsically linked to their three-dimensional structure. The generation of a diverse library of 2-(Acridin-9-ylamino)ethanol analogs is paramount for comprehensively exploring structure-activity relationships (SAR) and developing compounds with improved potency and selectivity. nih.gov While classical synthetic methods, such as the Bernthsen condensation of diphenylamine (B1679370) with carboxylic acids, have been foundational, future efforts will likely focus on more modern and efficient strategies. nih.gov

Key areas for exploration include:

Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules from simple precursors. researchgate.net Applying MCRs to the acridine scaffold could rapidly generate a wide array of derivatives with diverse substitutions.

Transition-Metal Catalysis: The use of transition-metal catalysts has revolutionized organic synthesis. researchgate.net Exploring catalytic methods for the functionalization of the acridine core or for the construction of the ring system itself can provide access to previously inaccessible chemical space. nih.gov

Solid-Phase Synthesis: This technique allows for the rapid assembly of a library of compounds by anchoring the starting material to a solid support and performing sequential reactions. google.com This approach is particularly well-suited for creating a large number of analogs for high-throughput screening.

By systematically modifying the acridine core, the ethanol (B145695) side chain, and introducing various functional groups, researchers can fine-tune the physicochemical properties of the molecules to enhance their biological performance. mdpi.comnih.gov

Identification and Characterization of Undiscovered Molecular Targets

Historically, the primary molecular target for acridine derivatives has been identified as nuclear DNA, where the planar acridine ring intercalates between base pairs, leading to inhibition of DNA replication and transcription. nih.govresearchgate.netnih.gov This interaction, along with the inhibition of associated enzymes like topoisomerases I and II, forms the basis of their cytotoxic effects. nih.govresearchgate.netmdpi.com

However, emerging research suggests that the biological activity of acridines is more complex and multifaceted. Future investigations should aim to identify and validate novel molecular targets beyond DNA. Potential avenues of research include:

Protein Kinases: Many acridine derivatives have been found to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. researchgate.net For instance, certain 9-aminoacridine (B1665356) derivatives have been investigated as potential dual inhibitors of VEGFR-2 and Src kinases. nih.gov

Other Enzymes: Targets such as telomerase and aminopeptidase (B13392206) N (APN) have been implicated in the mechanism of action of some acridine compounds. researchgate.netjppres.com

Transcription Factors: A recent study identified the transcription factor FoxP3 as a direct target of a group of 9-aminoacridines, leading to the selective downregulation of regulatory T cell functions. nih.gov This highlights the potential for acridines to function as modulators of the immune system.

The structurally diverse library of this compound analogs generated through novel synthetic pathways can be screened against panels of enzymes, receptors, and other proteins to uncover previously unknown interactions and open up new therapeutic applications.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding how this compound and its derivatives behave within a living cell is crucial for elucidating their mechanism of action. The intrinsic fluorescence of the acridine ring system makes it an excellent candidate for advanced imaging studies. nih.govmdpi.com Integrating sophisticated spectroscopic and imaging techniques will enable the real-time visualization of the compound's subcellular localization, target engagement, and downstream effects.

Promising techniques include:

Confocal Fluorescence Microscopy: This technique can be used to track the uptake and distribution of fluorescent acridine derivatives within live cells. nih.gov Acridine Orange, a related compound, is widely used to visualize acidic organelles like lysosomes and to monitor processes such as lysosomal membrane permeabilization. researchgate.netbiorxiv.org

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can provide information about the local microenvironment of the fluorescent molecule. nih.gov Changes in the fluorescence lifetime of a this compound analog could indicate binding to a specific molecular target. nih.gov

Surface-Enhanced Raman Scattering (SERS): Acridine-based dyes have been developed as SERS reporters for near-infrared (NIR) imaging of live cells. rsc.org This technique provides detailed vibrational information, offering a molecular fingerprint of the compound and its interactions.

These advanced methods will allow researchers to move beyond static endpoint assays and observe the dynamic interplay between the compound and the cellular machinery in real time. nih.gov

Development of Predictive Models for Structure-Mechanism Correlations

To rationalize the data obtained from screening diverse chemical libraries and to guide the design of new, more effective compounds, the development of predictive computational models is essential. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the chemical structure of a compound with its biological activity. researchgate.netnih.gov

For this compound and its derivatives, QSAR studies can:

Identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity against specific targets. researchgate.net

Build mathematical models to predict the biological activity of untested compounds, thereby prioritizing synthetic efforts. researchgate.netresearchgate.net

Provide insights into the mechanism of action by revealing which structural features are critical for interaction with a biological target. nih.gov

Comparative QSAR analysis across different biological endpoints (e.g., cytotoxicity against different cell lines, inhibition of various enzymes) can help in designing molecules with desired selectivity profiles. nih.gov These in silico models, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development cycle.

Application of Artificial Intelligence and Machine Learning in Acridine Research

The explosion of data in chemical and biological sciences, coupled with advances in computational power, has paved the way for the application of Artificial Intelligence (AI) and Machine Learning (ML) in drug discovery. nih.govnih.govnih.gov These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. mdpi.com

In the context of acridine research, AI and ML can be applied to:

Target Identification: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets for acridine derivatives. nih.govaurigeneservices.com

De Novo Drug Design: Generative AI models can design entirely new acridine-based molecules with specific desired properties, such as high potency, low toxicity, and optimal pharmacokinetic profiles. nih.govnih.govazoai.com

Prediction of Properties: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the reliance on expensive and time-consuming experimental assays. nih.gov

Synthesis Planning: AI tools can devise novel and efficient synthetic routes for complex acridine derivatives, accelerating their production for biological testing. nih.gov

By integrating AI and ML into the research pipeline, scientists can navigate the vast chemical space of acridine derivatives more effectively, leading to the faster discovery of next-generation therapeutic agents. astrazeneca.comeuropa.eu

Q & A

Q. What are the common synthetic routes for 2-(Acridin-9-ylamino)ethanol and its derivatives?

The synthesis typically involves coupling acridine derivatives with ethanolamine-containing linkers. For example, Boc-protected intermediates are used to introduce amino groups, followed by deprotection under acidic conditions (e.g., HCl in methanol) to yield the final compound. Ethylene glycol or thiourea linkers are often incorporated to enhance solubility or biological activity . Purification methods such as flash chromatography (using ammonium hydroxide in methanol) ensure high purity .

Q. How is the cytotoxicity of this compound derivatives assessed in cancer models?

Cytotoxicity is evaluated via cell viability assays (e.g., MTT or clonogenic assays) in cancer cell lines, such as non-small cell lung cancer or breast cancer (e.g., SKBR-3 cells). Comparative studies with platinum-based drugs (e.g., cisplatin) are conducted to determine IC50 values. For instance, gold(I) analogues of this compound showed reduced cytotoxicity compared to platinum agents but retained potent antitumor activity in specific contexts .

Q. What structural features enhance the DNA-binding affinity of this compound derivatives?

The acridine core intercalates into DNA, while the ethanolamine linker facilitates hydrogen bonding with phosphate groups. Sulfur-containing derivatives (e.g., CK0403) exhibit improved topoisomerase II inhibition due to thioether groups, which stabilize DNA-adduct formation . Modifications like acetamidine donors in platinum conjugates further enhance DNA crosslinking .

Advanced Research Questions

Q. How do experimental results reconcile the contradiction between low cytotoxicity and high antitumor efficacy in metal-acridine conjugates?

Gold(I) analogues of this compound exhibit low DNA-binding permanence but show potent in vivo antitumor effects due to alternative mechanisms, such as mitochondrial targeting or reactive oxygen species (ROS) generation. For example, these compounds demonstrate selective antibacterial activity against Mycobacterium tuberculosis at sub-micromolar concentrations, suggesting dual therapeutic potential .

Q. What methodological considerations are critical when designing platinum-acridine conjugates for hormone-dependent cancers?

Key steps include:

  • Introducing non-leaving groups (e.g., NH3) to improve aqueous solubility.
  • Using carbamate coupling chemistry to attach targeting moieties (e.g., endoxifen for breast cancer).
  • Ensuring late-stage platinum incorporation to avoid interference with organic scaffold assembly . Structural characterization via NMR, ESI-MS, and HPLC is essential to confirm isomer ratios (e.g., E/Z isomers in conjugates) .

Q. How can researchers address batch-to-batch variability in the synthesis of this compound-based organocatalysts?

Standardizing reaction conditions (e.g., solvent purity, catalyst loadings like ytterbium triflate) and employing real-time monitoring (e.g., TLC or in situ IR) reduces variability. For imidazolidinone derivatives, rigorous purification (e.g., recrystallization in acetone) ensures consistent catalytic activity .

Q. What strategies validate the mechanism of topoisomerase II inhibition by sulfur-containing derivatives like CK0403?

  • Decatenation assays : Measure inhibition of kinetoplast DNA unwinding.
  • DNA relaxation assays : Compare activity to amsacrine analogues.
  • Molecular docking : Identify interactions between the acridine ring and topoisomerase II’s ATP-binding domain . Studies show CK0403’s thioether group increases DNA adduct stability, correlating with 3–4-fold higher potency than non-sulfur analogues .

Methodological Challenges and Solutions

Q. Why do some this compound derivatives exhibit species-specific toxicity?

Metabolic differences (e.g., hepatic CYP450 activity) influence drug activation. For example, murine models may underestimate human toxicity due to faster acridine clearance. Profiling metabolites via LC-MS and using humanized mouse models improve translational relevance .

Q. How can researchers optimize the pharmacokinetics of acridine-ethanolamine conjugates?

  • PEGylation : Enhances half-life by reducing renal clearance.
  • Prodrug design : Mask polar groups (e.g., hydroxyls) to improve bioavailability.
  • Nanoformulation : Liposomal encapsulation targets tumor vasculature via the EPR effect .

Data Interpretation and Reproducibility

Q. How should conflicting reports on the pro-apoptotic vs. necrotic effects of acridine derivatives be resolved?

Discrepancies arise from assay choice (e.g., Annexin V vs. LDH release assays). Multiparametric flow cytometry (measuring caspase activation, membrane integrity, and mitochondrial potential) clarifies cell death pathways. For instance, caspase-dependent apoptosis dominates in breast cancer cells treated with CK0402 .

Q. What factors contribute to variability in IC50 values across studies?

Key variables include:

  • Cell line genetic background (e.g., HER2 status in SKBR-3 vs. MCF-7 cells).
  • Culture conditions (e.g., serum concentration affecting drug uptake).
  • Assay duration (48 vs. 72-hour exposures) .
    Standardizing protocols per CLSI guidelines improves cross-study comparability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.